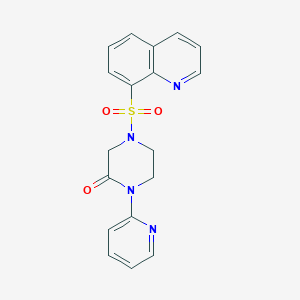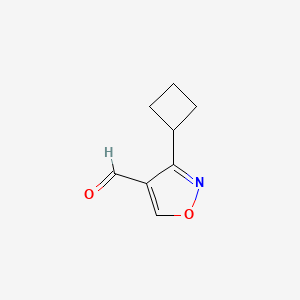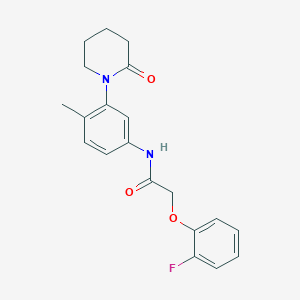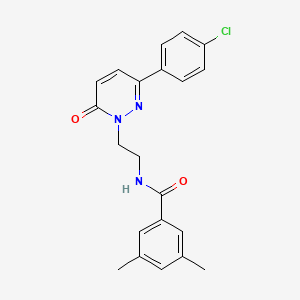
1-(Pyridin-2-yl)-4-(quinolin-8-ylsulfonyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Pyridin-2-yl)-4-(quinolin-8-ylsulfonyl)piperazin-2-one, also known as PIPSO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Scientific Research Applications
Antimicrobial Agents
The synthesis of novel compounds containing the "1-(Pyridin-2-yl)-4-(quinolin-8-ylsulfonyl)piperazin-2-one" scaffold has shown promising antimicrobial activity. Specifically, studies have synthesized derivatives that demonstrated significant antibacterial and antifungal activities. These compounds were evaluated against a range of bacteria and fungi, showcasing their potential as antimicrobial agents (Patel, Patel, Kumari, & Patel, 2012).
Antituberculosis Activity
Research on novel fluoroquinolones incorporating the "this compound" structure has shown effectiveness against Mycobacterium tuberculosis in vivo. These studies highlight the potential of these compounds in treating tuberculosis, offering a basis for developing new therapeutic agents (Shindikar & Viswanathan, 2005).
Antioxidant and Anti-inflammatory Activities
Compounds featuring the "this compound" moiety have been evaluated for their in vitro antioxidant and anti-inflammatory activities. These studies demonstrate the compound's effectiveness in scavenging free radicals and inhibiting inflammatory enzymes, indicating its potential for treating oxidative stress and inflammation-related disorders (Al‐Ghorbani et al., 2015).
Antimicrobial Synthesis Enhancement
The use of ultrasound and microwave-assisted synthesis techniques has been explored to create derivatives of "this compound" with enhanced antimicrobial activities. These innovative synthesis methods offer a quicker and more efficient way to produce compounds with potential antimicrobial applications (Ashok et al., 2014).
Adduct Formation and Thermochemistry
The interaction of "this compound" with metals has been studied, showing the formation of adducts and providing insight into the thermochemical properties of these complexes. This research has implications for the design of metal-based drugs and understanding the compound's behavior in various chemical contexts (Dunstan, 1999).
properties
IUPAC Name |
1-pyridin-2-yl-4-quinolin-8-ylsulfonylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c23-17-13-21(11-12-22(17)16-8-1-2-9-19-16)26(24,25)15-7-3-5-14-6-4-10-20-18(14)15/h1-10H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQYQQLARDAQTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1S(=O)(=O)C2=CC=CC3=C2N=CC=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 2-piperidin-4-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B2478833.png)
![3-(4-methoxybenzyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2478835.png)
![N-(4-fluorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2478836.png)


![2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2478839.png)

![5-[[[(E)-4-(Dimethylamino)but-2-enoyl]amino]methyl]-N,N-dimethyloxolane-2-carboxamide](/img/structure/B2478841.png)

![3-Iodo-5-methoxy-4-{2-oxo-2-[(2-phenylethyl)amino]ethoxy}benzoic acid](/img/structure/B2478843.png)
